1-(4-Fluorobenzoyl)-4-mesitylpiperazine
Description
1-(4-Fluorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-fluorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring.
Properties
Molecular Formula |
C20H23FN2O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
KUEBEEJUGNMQKV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Substituents
| Compound Name | 1-Position Substituent | 4-Position Substituent | Key Applications/Activities | References |
|---|---|---|---|---|
| 1-(4-Fluorobenzoyl)-4-mesitylpiperazine | 4-Fluorobenzoyl | Mesityl (2,4,6-trimethylphenyl) | Hypothesized kinase inhibition* | |
| 1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine | 2-Fluorobenzoyl | 4-Nitrobenzyl | Insecticidal agents | |
| 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine | 2-Fluorobenzoyl | 4-Methoxyphenyl | Structural studies (XRD data) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | 4-Chlorophenylmethanone | Tyrosine kinase inhibitors | |
| 1-(4-Fluorophenyl)-4-(mesitylsulfonyl)piperazine | 4-Fluorophenyl | Mesitylsulfonyl | Unspecified (chemical intermediate) |
Notes:
- Mesityl vs. Nitro/Methoxy Groups : The mesityl group’s steric bulk may enhance lipophilicity and hinder metabolic degradation compared to smaller substituents like nitro or methoxy groups. For example, 1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine () showed insecticidal activity, but its nitro group may confer higher reactivity and polarity, limiting bioavailability .
- Fluorobenzoyl vs. In contrast, 4-fluorobenzyl derivatives (e.g., ) prioritize alkyl chain flexibility, which may suit kinase inhibitor scaffolds .
Key Observations :
- The target compound’s synthesis likely follows standard aroylation protocols (e.g., reacting mesitylpiperazine with 4-fluorobenzoyl chloride in the presence of a base) .
- Analogs like 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine () exhibit well-defined monoclinic crystal structures, suggesting that mesityl-substituted derivatives may similarly adopt stable conformations conducive to crystallography.
Table 3: Bioactivity of Selected Analogs
Comparative Analysis :
- Hypolipidemic Activity : The piperidine analog AHL-157 () demonstrates superior lipid-lowering effects compared to bezafibrate, suggesting that 4-fluorobenzoyl-piperazine derivatives with bulky substituents (e.g., mesityl) may enhance metabolic stability and potency .
- Antimicrobial vs. Kinase Inhibition : Substituent choice dictates target selectivity. For instance, hydrazinecarbonyl derivatives () exhibit antimicrobial activity, while benzylpiperazines () are tailored for kinase inhibition .
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